molecular formula C9H10N2O B2807550 A-Methyl-imidazo[1,2-A]pyridine-3-methanol CAS No. 30489-50-0

A-Methyl-imidazo[1,2-A]pyridine-3-methanol

Cat. No. B2807550
CAS RN: 30489-50-0
M. Wt: 162.192
InChI Key: JUVJDDJICZFPNX-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

A facile entry to 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines has been developed from readily available benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . This synthesis is devoid of caustic or expensive reagents, such as transition metal complexes .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Transition Metal-Catalyzed Functionalization

Imidazo[1,2-a]pyridines serve as versatile building blocks due to their unique structure. Researchers have explored transition metal-catalyzed functionalization strategies to directly modify this scaffold. These reactions allow for the construction of diverse imidazo[1,2-a]pyridine derivatives with specific substituents. Notably, recent advances in radical reactions have enabled efficient functionalization through transition metal catalysis .

Photocatalysis Strategies

Photocatalysis offers an environmentally friendly approach to functionalize imidazo[1,2-a]pyridines. By harnessing visible light, researchers achieve selective transformations, such as alkynes/nitrile insertion and cyclization. The use of microchannel reactors enhances reaction efficiency, making this method attractive for synthetic chemists .

Antimycobacterial Activity

Certain imidazo[1,2-a]pyridine derivatives exhibit promising antimycobacterial activity. For instance, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated in vitro anti-TB activity against replicating and non-replicating Mycobacterium tuberculosis strains. These compounds show efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, making them potential candidates for tuberculosis drug development .

Safety and Hazards

The safety data sheet of a related compound, “IMidazo[1,2-a]pyridine-3-Methanol, 7-Methyl-”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Imidazo[1,2-a]pyridines exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they are recognized as a promising scaffold for future drug discovery research .

properties

IUPAC Name

1-imidazo[1,2-a]pyridin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7(12)8-6-10-9-4-2-3-5-11(8)9/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVJDDJICZFPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C2N1C=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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